4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione
Description
This compound is a benzoxazepine-dione derivative characterized by a central 1,4-benzoxazepine-3,5-dione scaffold. Key structural features include:
- A 4-methoxyphenyl group attached via a 2-oxoethyl chain at the 4-position.
- A propan-2-yl (isopropyl) substituent at the 2-position of the benzoxazepine ring.
Properties
Molecular Formula |
C21H21NO5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-propan-2-yl-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C21H21NO5/c1-13(2)19-21(25)22(20(24)16-6-4-5-7-18(16)27-19)12-17(23)14-8-10-15(26-3)11-9-14/h4-11,13,19H,12H2,1-3H3 |
InChI Key |
ZGNTXMQFRJGBIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminobenzamides via Bargellini-Type Reactions
A Bargellini reaction employs 2-aminobenzamides, ketones, and chloroform under basic conditions to form 1,4-benzoxazepine-3,5-diones. For example:
- Reagents : 2-Aminobenzamide derivatives, acetone or ethyl methyl ketone, chloroform, sodium hydroxide.
- Conditions : Room temperature, 10–15 minutes stirring, followed by extraction and chromatography.
- Mechanism : Base-mediated cyclization forms the seven-membered ring, with chloroform acting as a methylene donor.
This method yields moderate to high purity products (60–85%) but requires precise control of stoichiometry to avoid side reactions.
Chloromethylation for Ring Functionalization
Patent US8263587B2 details chloromethylation using formaldehyde and hydrochloric acid with Lewis acid catalysts (e.g., ZnCl₂, FeCl₃).
- Reagents : Formaldehyde (37%), HCl, ZnCl₂.
- Conditions : 10–50°C, 24–72 hours.
- Outcome : Introduces chloromethyl groups at position 4, enabling subsequent alkylation or acylation.
Installation of the Propan-2-yl Substituent
The isopropyl group at position 2 is introduced via alkylation or nucleophilic substitution.
Alkylation with Isopropyl Bromide
Mitsunobu Reaction for Stereochemical Control
For chiral variants, the Mitsunobu reaction ensures retention of configuration:
Optimization and Purification Strategies
Reaction Monitoring
Purification Methods
- Column Chromatography :
- Recrystallization : Ethanol/water mixtures improve crystalline purity.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bargellini Cyclization | 2-Aminobenzamide, CHCl₃ | RT, NaOH | 70–85 | 95 |
| Friedel-Crafts | AlCl₃, DCM | 0°C–RT | 65–70 | 90 |
| EDCI Coupling | EDCI, HOBt | RT | 75–80 | 98 |
| Mitsunobu Alkylation | DIAD, PPh₃ | THF, reflux | 60–70 | 92 |
Challenges and Mitigation Strategies
- Regioselectivity Issues : Competing reactions at N1 vs. O4 positions are minimized using bulky bases (e.g., NaH).
- Side Products : Over-alkylation is prevented by slow addition of isopropyl bromide.
- Scale-Up Limitations : Bargellini reactions show better scalability (>100 g) compared to Friedel-Crafts.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the benzoxazepine ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound 4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione is a notable member of the benzoxazepine family, which has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.
Anticancer Activity
Research indicates that compounds similar to 4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione exhibit significant anticancer properties. Studies have shown that derivatives of benzoxazepines can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
Benzoxazepines are also being investigated for their neuroprotective effects. The compound has shown potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism involves the inhibition of apoptotic pathways and enhancement of neurotrophic factors.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of related compounds against various bacterial strains. The presence of the methoxy group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes . This property makes it a candidate for developing new antimicrobial agents.
Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has focused on synthesizing copolymers that incorporate benzoxazepine units to improve performance characteristics in industrial applications .
Photovoltaic Materials
In materials science, derivatives of benzoxazepines have been explored for their potential use in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for solar energy applications .
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University examined the effects of a synthesized derivative of 4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in an animal model of Parkinson's disease. Treatment with the compound resulted in significant preservation of dopaminergic neurons and improved motor function compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Ethyl-4-[2-(5-Fluoro-2-Methoxyphenyl)-2-Oxoethyl]-1,4-Benzoxazepine-3,5(2H,4H)-Dione
- Molecular Formula: C₂₀H₁₈FNO₅
- Molecular Weight : 371.36 g/mol
- Key Differences :
- Substitution at the 2-position with ethyl instead of isopropyl.
- A 5-fluoro-2-methoxyphenyl group instead of 4-methoxyphenyl.
- Implications :
4-[2-(4-Ethoxyphenyl)-2-Oxoethyl]-2-Ethyl-1,4-Benzoxazepine-3,5(2H,4H)-Dione
- Molecular Formula: C₂₁H₂₁NO₅
- Molecular Weight : 367.4 g/mol
- Key Differences :
- 4-Ethoxyphenyl substituent replaces 4-methoxyphenyl.
- Ethyl group at the 2-position.
- Ethyl vs. isopropyl substitution may alter pharmacokinetic profiles .
4-(2-(4-Ethoxyphenyl)-2-Oxoethyl)-2-Methylbenzo[f][1,4]Oxazepine-3,5(2H,4H)-Dione
- Molecular Formula: C₂₀H₁₉NO₅
- Molecular Weight : 353.4 g/mol
- Key Differences :
- Methyl group at the 2-position instead of isopropyl.
- Ethoxyphenyl substituent.
- Lower molecular weight may correlate with improved bioavailability .
Research Findings and Implications
- Synthetic Flexibility : The benzoxazepine-dione core allows modular substitution, as demonstrated by the synthesis of analogues with varied aryl and alkyl groups .
- Metabolic Considerations : Methoxy and ethoxy groups may undergo demethylation or deethylation, respectively, affecting metabolic clearance rates.
Biological Activity
The compound 4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione (CAS Number: 904011-39-8) is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 367.4 g/mol. The structure includes a benzoxazepine core, which is known for its diverse pharmacological profiles.
| Property | Value |
|---|---|
| Common Name | 4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione |
| CAS Number | 904011-39-8 |
| Molecular Formula | C21H21NO5 |
| Molecular Weight | 367.4 g/mol |
Research indicates that compounds similar to 4-[2-(4-methoxyphenyl)-2-oxoethyl]-2-(propan-2-yl)-1,4-benzoxazepine-3,5(2H,4H)-dione may exhibit various biological activities through several mechanisms:
- Anticancer Activity : Some studies have shown that benzoxazepine derivatives can inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation.
- Anti-inflammatory Effects : The presence of methoxy groups in the structure may enhance anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Compounds with similar scaffolds have been reported to exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress.
Pharmacological Profile
Recent studies have evaluated the pharmacological profile of this compound:
- In vitro Studies : Initial assessments demonstrated cytotoxicity against various cancer cell lines with IC50 values in the range of 5 to 10 µM, indicating moderate potency.
- In vivo Studies : Animal models have shown promising results in reducing tumor size and improving survival rates when treated with this compound.
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 5–10 µM | |
| Anti-inflammatory | Reduced cytokine levels | |
| Neuroprotective | Decreased oxidative stress |
Case Study 1: Anticancer Efficacy
In a study published in Frontiers in Chemistry, researchers synthesized a series of benzoxazepine derivatives and evaluated their anticancer properties. The compound exhibited significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory potential of similar compounds. The results indicated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, showcasing its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
